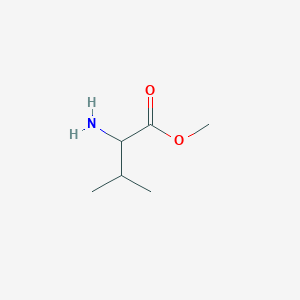

Methyl 2-amino-3-methylbutanoate

Description

Contextual Significance in Organic and Medicinal Chemistry

In the realms of organic and medicinal chemistry, amino acid esters like Methyl 2-amino-3-methylbutanoate are of paramount importance. They serve as crucial intermediates in a wide array of synthetic applications, including the preparation of peptides, pharmaceuticals, and other biologically active molecules. google.comnih.gov The presence of both an amino group and a carboxyl group (in its ester form) allows for sequential and controlled reactions, a cornerstone of modern organic synthesis. masterorganicchemistry.com

The application of this compound extends to the development of novel therapeutic agents. For instance, it is a recognized intermediate in the synthesis of certain hypertension medications. google.com Furthermore, its derivatives have been investigated for their potential biological activities. In one study, conjugates of a triterpenoid (B12794562) with various amino acid methyl esters, including the valine derivative, were synthesized and evaluated for their ability to inhibit nitric oxide production, a key process in inflammation. nih.gov This highlights the compound's role in creating new molecular entities with potential for treating various diseases.

Role as a Branched-Chain Amino Acid Derivative in Research Synthesis

As a derivative of L-valine, this compound belongs to the class of branched-chain amino acids (BCAAs). BCAAs are fundamental components of proteins and play significant roles in various physiological processes. chembk.com In synthetic chemistry, the branched isopropyl group of the valine moiety in this compound provides steric bulk, which can influence the conformation and reactivity of molecules into which it is incorporated. This property is particularly valuable in the design of peptides and peptidomimetics, where specific three-dimensional structures are often required for biological activity.

The esterification of L-valine to its methyl ester is a common strategy to protect the carboxylic acid functionality, allowing the amino group to be selectively reacted. masterorganicchemistry.com This temporary protection is a key step in the stepwise construction of peptide chains, a process known as peptide synthesis. nih.govbeilstein-journals.org The use of this compound and other amino acid esters is central to both solution-phase and solid-phase peptide synthesis, methodologies that have enabled the creation of numerous therapeutic peptides. sigmaaldrich.comyoutube.com

Unique Structural Features and Their Academic Implications

The structure of this compound is characterized by several key features that underpin its utility in research. The chiral center at the alpha-carbon, inherited from the natural amino acid L-valine, makes it a valuable chiral building block. This allows for the synthesis of enantiomerically pure compounds, which is critical in pharmacology as different enantiomers of a drug can have vastly different biological activities.

The combination of the nucleophilic amino group and the electrophilic ester carbonyl group within the same molecule presents a versatile platform for a variety of chemical transformations. Furthermore, the branched alkyl side chain is not merely a passive structural element. For example, researchers have designed and synthesized a novel molecule incorporating L-valine methyl ester into a tetraphenylethene core. This new compound exhibits unique photophysical properties, such as aggregation-induced emission (AIE) and circularly polarized luminescence (CPL), and has the ability to self-assemble into helical nanofibers. rsc.org Such research demonstrates how the specific structural attributes of this compound can be exploited to create advanced materials with novel functions.

Scope and Evolution of Research on this compound

Research involving this compound has evolved from its fundamental use in peptide synthesis to more specialized applications in materials science and medicinal chemistry. Initially, its primary role was as a protected amino acid for the assembly of peptides. masterorganicchemistry.com This remains a significant area of its application, with ongoing research into more efficient and automated methods for peptide synthesis. nih.govbeilstein-journals.org

More recently, the focus has expanded to leveraging its specific structural properties for the creation of functional molecules. The synthesis of L-valine methyl ester-containing tetraphenylethene highlights a modern research direction where the compound is used to impart chirality and influence the self-assembly and photophysical properties of larger molecular architectures. rsc.org In medicinal chemistry, the development of amino acid derivatives as potential drugs continues to be an active area of investigation, with studies exploring their use as intermediates for complex natural product analogs and other bioactive compounds. google.comnih.gov The ongoing exploration of this versatile building block promises to yield further innovations in both chemistry and medicine.

Interactive Data Table: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | This compound hydrochloride | matrix-fine-chemicals.com |

| Alternate Name | L-Valine methyl ester hydrochloride | matrix-fine-chemicals.com |

| CAS Number | 6306-52-1 | matrix-fine-chemicals.comsigmaaldrich.com |

| Molecular Formula | C6H14ClNO2 | matrix-fine-chemicals.com |

| Molecular Weight | 167.63 g/mol | matrix-fine-chemicals.comsigmaaldrich.com |

| Form | Crystals | sigmaaldrich.com |

| Melting Point | 171-173 °C | sigmaaldrich.com |

| Optical Activity | [α]/D +15°, c = 2 in H2O | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMZBWPSKYISTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328373 | |

| Record name | DL-Valine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-52-1, 18869-42-6 | |

| Record name | NSC197198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Valine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 3 Methylbutanoate and Its Derivatives

Esterification and Amine Protection Strategies in Methyl 2-amino-3-methylbutanoate Synthesis

The synthesis of this compound from valine requires two primary chemical transformations: the esterification of the carboxylic acid group and the protection of the amino group to prevent unwanted side reactions.

Optimization of Carboxylic Acid Esterification Protocols

The direct esterification of amino acids like valine can be challenging due to the presence of both acidic and basic functional groups. Several methods have been developed to efficiently produce this compound hydrochloride.

One effective and convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. mdpi.com This system facilitates the esterification of a wide range of amino acids, including natural, aromatic, and aliphatic ones, into their corresponding methyl ester hydrochlorides in good to excellent yields. mdpi.com The operational simplicity of this method offers an advantage over traditional techniques that use reagents like thionyl chloride or gaseous hydrochloric acid, which can be more hazardous and require more stringent handling procedures. mdpi.com

A comparative overview of different esterification methods is presented below:

| Reagent System | Conditions | Advantages |

| Trimethylchlorosilane/Methanol | Room Temperature | High yields, operational convenience, mild conditions. mdpi.com |

| Thionyl Chloride/Methanol | Often requires cooling then reflux | Effective, but reagent is hazardous and produces SO2 gas. |

| Gaseous HCl/Methanol | Requires specialized equipment | A classic and effective method, but less convenient for small-scale lab synthesis. |

| Ion-Exchange Resins (e.g., Amberlyst™-15) | Varies with resin | Can simplify workup, but may require longer reaction times. |

Selection and Application of Amine Protecting Groups (e.g., Boc, Fmoc)

To facilitate peptide synthesis and other modifications, the amino group of this compound is typically protected. The choice of protecting group is critical and depends on the subsequent reaction conditions. The two most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). americanpeptidesociety.org

Boc (tert-butyloxycarbonyl) Group: The Boc group is acid-labile, meaning it is removed under acidic conditions, commonly with trifluoroacetic acid (TFA). americanpeptidesociety.orgug.edu.pl It is stable to most bases and nucleophiles, making it suitable for strategies where base-labile protecting groups are used elsewhere in the molecule. organic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgug.edu.plresearchgate.net Its stability under acidic conditions makes it orthogonal to the Boc group, allowing for selective deprotection strategies in complex syntheses. organic-chemistry.org The Fmoc group also possesses a strong UV absorbance, which is advantageous for monitoring the progress of reactions in automated peptide synthesis.

The selection between Boc and Fmoc strategies often depends on the specific requirements of the synthesis, such as the length and complexity of a peptide chain or the sensitivity of other functional groups present. americanpeptidesociety.org

| Protecting Group | Chemical Name | Deprotection Conditions | Key Features |

| Boc | tert-butyloxycarbonyl | Acidic (e.g., TFA) americanpeptidesociety.orgug.edu.pl | Stable to bases and nucleophiles. organic-chemistry.org |

| Fmoc | 9-fluorenylmethoxycarbonyl | Basic (e.g., piperidine in DMF) americanpeptidesociety.orgug.edu.plresearchgate.net | Stable to acids; UV active for monitoring. |

Stereoselective Synthesis and Chiral Control in this compound Production

The biological activity of molecules derived from this compound is often dependent on their stereochemistry. Therefore, methods that allow for precise control over the chiral center are highly valuable.

Asymmetric Synthesis Approaches for Enantiomeric Purity

Achieving high enantiomeric purity in the synthesis of amino acid derivatives is a significant goal. One established approach is the bislactim ether method, which has been successfully used for the asymmetric synthesis of various α-alkyl-α-aminocarboxylic acids. researchgate.net This method involves the stereoselective alkylation of a homochiral glycine (B1666218) enolate equivalent, allowing for the synthesis of enantiomerically and diastereomerically pure amino acid derivatives. researchgate.net

Another powerful strategy involves the diastereoselective hydrogenation of α,β-dehydroamino acid derivatives. researchgate.net This approach has seen significant advancements and allows for the rapid and efficient synthesis of enantiomerically enriched amino acids. researchgate.net Furthermore, attrition-enhanced deracemization, a dynamic crystallization technique, has shown promise in achieving high enantiomeric purity for certain organic compounds, including amino acid derivatives. mdpi.com

Enzyme-Catalyzed Synthesis and Derivatization

Enzymes offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Their exquisite chemo-, regio-, and stereoselectivity make them powerful catalysts for asymmetric synthesis. nih.gov

For the synthesis of D-amino acids and their derivatives, multi-enzymatic systems have been developed. For instance, a combination of L-amino acid deaminase and a stereoselective D-aminotransferase can be used for the stereoinversion of L-amino acids to their D-enantiomers. mdpi.com In one example, L-methionine was converted to D-homoalanine with high conversion and enantiomeric excess using a bi-enzymatic system involving L-methionine γ-lyase and a D-aminotransferase. mdpi.com

Enzyme-catalyzed reactions often proceed under mild conditions and can lead to the formation of optically pure products. nih.gov For example, ene-reductases can be used for the stereoselective reduction of carbon-carbon double bonds in prochiral substrates to generate chiral products. nih.gov

Synthesis of Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound expands the chemical space and allows for the creation of novel molecules with tailored properties.

One approach to creating functionalized analogs is through the synthesis of phosphonate (B1237965) derivatives. For example, enantiomerically enriched diethyl 2-amino- and 2,3-diaminopropylphosphonates have been synthesized from N-protected (aziridin-2-yl)methylphosphonates via a regioselective aziridine (B145994) ring-opening reaction. mdpi.com

Another strategy involves the direct functionalization of C-H bonds. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of nonnatural amino acids. nih.gov For instance, the β-arylation of carboxylic acid derivatives using a palladium catalyst and a directing group allows for the synthesis of a variety of substituted phenylalanine derivatives from a single starting material. nih.gov This methodology has also been applied to the diastereoselective monoarylation of methylene (B1212753) groups in amino acid derivatives. nih.gov The synthesis of analogs such as 4-amino-2-methylbutanoic acid, a GABA analog, has also been reported, starting from derivatives of 2-methylbut-2-enoic acid. researchgate.net

Synthesis of Halogenated and Nitrooxy-Methylbutanoate Derivatives

The introduction of halogens or a nitrooxy group can significantly alter the electronic and biological properties of this compound.

Halogenated Derivatives:

Halogenated amino acid derivatives are valuable as synthetic intermediates and for their potential to form halogen bonds in biological systems. nih.gov The asymmetric α-halogenation of isoxazolidin-5-ones, which are masked β-amino acid derivatives, represents a modern approach to obtaining α-halogenated β-amino acids with high enantioselectivity. nih.gov This method can be conceptually applied to the synthesis of halogenated α-amino acid derivatives.

Direct halogenation of acetylenic amino esters has also been reported, yielding di- and tetra-halogenated derivatives. pnrjournal.com The reaction conditions, such as temperature and the use of a catalyst like Cu2Cl2, can be optimized to improve yields. pnrjournal.com The synthesis of amino acids bearing halodifluoromethyl moieties has been accomplished, showcasing methods to introduce these specialized halogenated groups. nih.gov

Nitrooxy-Methylbutanoate Derivatives:

The synthesis of nitrooxy-derivatives, which can act as nitric oxide (NO) donors, is of significant interest in medicinal chemistry. While direct synthesis on this compound is not widely reported, general methods for preparing organic nitrates can be applied. These typically involve the reaction of an alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid or acetic anhydride. For the target molecule, this would necessitate the prior synthesis of a hydroxy-substituted derivative, which would then be nitrated. The synthesis of new oxime derivatives of related cephalosporin (B10832234) structures indicates the feasibility of introducing N-O functionalities into complex molecules. google.com

Table 2: Synthesis of Halogenated Derivatives

| Halogenation Method | Substrate Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric α-Halogenation | Isoxazolidin-5-ones | Ammonium (B1175870) salt catalyst, Halogen source | α-Halogenated β-amino acid derivatives | nih.gov |

| Direct Halogenation | Acetylenic amino esters | Cl2 or Br2, CHCl3, Cu2Cl2 (optional) | Dihalogenated derivatives | pnrjournal.com |

| Halodifluoromethylation | Methylbenzene derivatives | Multi-step synthesis involving Barton decarboxylation | Phenylalanine derivatives with CF2Br | nih.gov |

Formation of Schiff Bases and Related Imine Structures

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The amino group of this compound can readily undergo this reaction.

The synthesis of Schiff bases from amino acid esters, including those of valine, leucine (B10760876), and isoleucine, with various salicylaldehyde (B1680747) derivatives has been extensively studied. dergipark.org.trscirp.org These reactions are typically carried out by refluxing the amino acid ester and the aldehyde in a suitable solvent like chloroform (B151607) or methanol, sometimes under basic conditions. dergipark.org.trege.edu.tr The resulting Schiff bases are often colored, oily compounds and can be characterized by spectroscopic methods, with the azomethine (-CH=N-) proton signal in ¹H-NMR being a key indicator of formation. dergipark.org.tr

The formation of these imine structures is significant for several reasons. They can serve as protecting groups for the amine, be used in the synthesis of metal complexes, and have their own range of biological activities. scirp.orgnih.govscience.gov The stability of the formed Schiff base can be influenced by factors such as the presence of intramolecular hydrogen bonding, for example, with a hydroxyl group at the ortho position of the aldehyde. nih.gov

Table 3: Examples of Schiff Base Formation

| Amino Acid Ester | Aldehyde | Reaction Conditions | Reference |

|---|---|---|---|

| Isoleucine methyl ester | 2,4-dihydroxybenzaldehyde | Reflux in chloroform, basic conditions | dergipark.org.tr |

| Valine | Salicylaldehyde | Ethanolic solution, basic medium | scirp.org |

| L-tert-leucine | 2,3-dihydroxybenzaldehyde | Condensation of equivalent amounts | ege.edu.tr |

Solid-Phase Synthesis Applications for this compound Incorporation

Solid-phase synthesis, particularly for peptides, provides a robust platform for incorporating this compound into larger molecular structures.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. nih.govbachem.com this compound, as a protected form of valine, can be incorporated into a growing peptide chain using standard SPPS protocols. peptide.comejbiotechnology.info

The general process involves anchoring the C-terminal amino acid to a resin, followed by cycles of Nα-protecting group removal and coupling of the next Nα-protected amino acid. nih.govbachem.com For the incorporation of valine (as this compound, after appropriate N-protection), coupling reagents such as HBTU, HCTU, or HATU are commonly employed to activate the carboxylic acid of the incoming amino acid. ejbiotechnology.inforesearchgate.net The choice of resin, linker, and protecting group strategy (e.g., Fmoc/tBu) is critical for a successful synthesis. nih.govpeptide.com Manual and automated synthesizers are available, both relying on repeated cycles of deprotection, washing, and coupling. peptide.com The synthesis of peptides containing N-methylated amino acids, which are structurally related to this compound, is also well-established and often aims to improve peptide bioavailability. monash.edu

Amino acid esters like this compound are classic examples of prodrugs, where the ester masks the carboxylic acid to enhance properties like membrane permeability. nih.gov The ester is designed to be cleaved in vivo by esterases to release the active drug.

More advanced prodrug strategies involve linking the amino acid to a drug molecule via a linker that is cleaved under specific physiological conditions. nih.gov For instance, amino acid prodrugs can be designed to target specific transporters, such as PEPT1. nih.gov The stability of the prodrug is a key consideration, and it has been shown that stability increases with the length of an alkyloxy linker (propyl > ethyl > methyl). nih.gov

Bio-reversible protection strategies also include the formation of carbamates or other labile linkages to the amine. nih.gov For example, the tetrahydrothiadiazine-2-thione (B1225824) (THTT) system has been proposed as a prodrug for primary amines, being stable at acidic pH but cleavable under physiological conditions. nih.gov These strategies aim to improve the pharmacokinetic profile of a parent drug by temporarily modifying the amino acid moiety.

Mechanistic Investigations and Chemical Transformations of Methyl 2 Amino 3 Methylbutanoate

Nucleophilic Reactivity of the Amino Moiety

The primary amino group in methyl 2-amino-3-methylbutanoate is a potent nucleophile, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. Its reactivity is central to its role as a synthetic precursor.

Substitution Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides or other electrophiles to form more complex amines. A specific example of this reactivity is the formation of Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate. biosynth.com In this type of reaction, the amino group of this compound attacks an electrophilic carbon, displacing a leaving group and forming a new C-N bond. The reaction mechanism typically follows an SN2 pathway, where the accessibility of the electrophilic center and the nature of the leaving group are critical factors influencing the reaction rate and yield.

Acylation and Alkylation Pathways

Acylation of the amino group is a fundamental transformation, most notably forming the basis of peptide bond formation. In this reaction, the nucleophilic amino group attacks the carbonyl carbon of an acylating agent, such as an acid chloride or an activated carboxylic acid. This leads to the formation of an amide. The reaction proceeds through a nucleophilic acyl substitution mechanism. The use of protecting groups for the amino function, often carbamates, is common to control reactivity during multi-step syntheses.

Alkylation introduces alkyl groups onto the amino moiety. This can be achieved using alkyl halides or other alkylating agents. The reaction can proceed to form secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. These reactions are crucial for synthesizing N-substituted amino acid derivatives, which are important in medicinal chemistry and materials science.

Ester Hydrolysis and Transesterification Reactions

The ester functional group of this compound is susceptible to nucleophilic attack at its carbonyl carbon. This reactivity allows for both hydrolysis to the corresponding carboxylic acid (valine) and transesterification to other esters.

Ester Hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a strong nucleophile, typically hydroxide, on the carbonyl carbon. This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol by-product. The hydrolysis of methyl carboxylates is a thermodynamically favorable process. science.gov

Transesterification is the process of exchanging the methyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of methyl, ethyl, and isopropyl esters from various substrates in high yields. organic-chemistry.org The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) by-product as it forms.

Peptide Bond Formation and Coupling Chemistry

The dual functionality of this compound makes it a fundamental component in peptide synthesis, where it can act as either the N-terminal or C-terminal residue (after hydrolysis of the ester). The formation of a peptide bond is an acylation reaction that requires the specific activation of a carboxylic acid group to react with an amino group.

Coupling Reagents and Reaction Conditions

To facilitate the formation of the amide (peptide) bond, the carboxyl group of one amino acid must be activated to make it more electrophilic. This is achieved using coupling reagents. americanpeptidesociety.org These reagents convert the carboxyl group into a more reactive species, such as an active ester or an O-acylisourea intermediate, which is then readily attacked by the amino group of the other amino acid. americanpeptidesociety.org The choice of coupling reagent is critical for minimizing side reactions, particularly racemization. americanpeptidesociety.orguniurb.it

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.org They activate the carboxyl group to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. americanpeptidesociety.org

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) generate reactive OBt active esters. sigmaaldrich.com PyAOP is noted as being particularly effective for coupling sterically hindered or N-methylated amino acids. peptide.combachem.com

Aminium/Uronium Salts: These are among the most efficient coupling reagents. sigmaaldrich.com Examples include HBTU, TBTU, HATU, and HCTU. sigmaaldrich.com HATU, which forms a highly reactive OAt ester, is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.com More recent reagents like COMU incorporate an Oxyma Pure leaving group, offering a safer alternative to potentially explosive benzotriazole-based additives. sigmaaldrich.combachem.com

| Coupling Reagent Class | Examples | Activating Mechanism | Key Features |

| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Cost-effective; often used with additives (HOBt, HOAt) to reduce racemization. americanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms active esters (e.g., OBt esters) | PyAOP is highly effective for hindered couplings and N-methyl amino acids. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms active esters (e.g., OBt, OAt, Oxyma esters) | Highly efficient and fast reactions; HATU and COMU are among the most powerful for difficult couplings. sigmaaldrich.combachem.com |

Reduction and Oxidation Pathways

The chemical reactivity of this compound is characterized by the distinct functionalities of its amino group and ester group. These sites are susceptible to both reduction and oxidation through various chemical and biological pathways.

Reduction Pathways:

The ester functional group of α-amino acid esters like this compound can be selectively reduced to the corresponding β-amino alcohol. A common laboratory reagent for this transformation is diisobutylaluminium hydride (DIBALH), which is known to smoothly convert α-amino acid esters into their alcohol counterparts without affecting the stereochemical integrity at the α-carbon. nih.gov This process yields 2-amino-3-methylbutan-1-ol.

Another potential, though less direct, reduction pathway involves the initial hydrolysis of the ester to the parent carboxylic acid, 2-amino-3-methylbutanoic acid (valine). The carboxylic acid can then be reduced to the corresponding α-methylamine, although this is a transformation of the acid rather than the ester itself. nih.gov

Oxidation Pathways:

The oxidation of this compound can occur at the amino group or the α-carbon. One documented oxidation pathway for α-amino esters leads to the formation of sulfenimines. documentsdelivered.com This transformation involves the reaction of the amino group. Additionally, an aza-analogue of the Rubottom oxidation of silyl (B83357) enol ethers has been described, which can yield primary α-aminoketones, suggesting a pathway for oxidation at the α-position of the amino ester. organic-chemistry.org

From a biochemical perspective, the metabolic pathways of structurally similar amino acids, such as leucine (B10760876), provide insight into potential biological oxidation routes. Leucine, an isomer of valine, undergoes enzymatic oxidation as a primary metabolic process. wikipedia.org This involves the conversion of the amino acid to its corresponding α-keto acid, α-ketoisocaproate, catalyzed by enzymes like 4-hydroxyphenylpyruvate dioxygenase (also known as α-ketoisocaproate dioxygenase). wikipedia.orgwikipedia.org This suggests that a similar transamination and oxidative decarboxylation pathway could be a potential biological transformation for the 2-amino-3-methylbutanoic acid portion of the molecule.

Chelation and Coordination Compound Formation (from 2-amino-3-methylbutanoic acid)

The parent amino acid of this compound, 2-amino-3-methylbutanoic acid (valine), readily participates in chelation and forms coordination compounds with various transition metal ions. The amino and carboxylate groups of the amino acid act as bidentate ligands, coordinating with the metal center.

Research has demonstrated the synthesis and characterization of coordination complexes of 2-amino-3-methylbutanoic acid with several metal ions, including chromium(III), oxovanadium(IV), nickel(II), and copper(II). nih.govdocumentsdelivered.comnih.gov

In studies by Aiyelabola et al., coordination compounds of 2-amino-3-methylbutanoic acid were synthesized with chromium(III) and oxovanadium(IV) ions in a 1:2 metal-to-ligand ratio. documentsdelivered.comnih.gov Spectroscopic analysis, including infrared and electronic spectrophotometry, along with magnetic susceptibility measurements, were used to elucidate the structures of these complexes. documentsdelivered.comnih.gov The results suggested an octahedral geometry for the chromium(III) complexes, where the amino acid coordinates through the nitrogen atom of the amino group and one of the oxygen atoms from the carboxylate group. documentsdelivered.com For the oxovanadium(IV) complex, a square pyramidal geometry was proposed. documentsdelivered.comnih.gov

Furthermore, mixed ligand complexes have been synthesized by introducing additional ligands, such as 1,10-phenanthroline (B135089) and ethylenediamine, to the primary coordination sphere of the metal-amino acid complex. documentsdelivered.comorganic-chemistry.orgnih.gov These studies provide detailed insights into the coordination behavior of 2-amino-3-methylbutanoic acid.

Potentiometric studies have also been conducted to determine the stability constants of binary and ternary complexes of 2-amino-3-methylbutanoic acid with Ni(II) and Cu(II) ions, further confirming its role as an effective chelating agent. nih.gov

Below is a summary of some of the studied coordination compounds:

| Metal Ion | Primary Ligand | Secondary Ligand(s) | Proposed Geometry |

| Chromium(III) | 2-amino-3-methylbutanoic acid | Water | Octahedral |

| Chromium(III) | 2-amino-3-methylbutanoic acid | 1,10-phenanthroline | Octahedral |

| Chromium(III) | 2-amino-3-methylbutanoic acid | Ethylenediamine | Octahedral |

| Oxovanadium(IV) | 2-amino-3-methylbutanoic acid | Water | Square Pyramidal |

| Oxovanadium(IV) | 2-amino-3-methylbutanoic acid | 1,10-phenanthroline | Square Pyramidal |

| Oxovanadium(IV) | 2-amino-3-methylbutanoic acid | Ethylenediamine | Octahedral |

| Nickel(II) | 2-amino-3-methylbutanoic acid | Paracetamol | - |

| Copper(II) | 2-amino-3-methylbutanoic acid | Paracetamol | - |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 3 Methylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR spectroscopy of Methyl 2-amino-3-methylbutanoate, often analyzed as its hydrochloride salt for improved solubility and signal resolution in deuterated solvents like DMSO-d₆, reveals distinct signals for each type of proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while the splitting pattern (multiplicity) arises from the influence of neighboring protons (spin-spin coupling).

The ¹H-NMR spectrum of L-Valine methyl ester hydrochloride in DMSO-d₆ typically shows the following key signals chemicalbook.com:

-NH₃⁺ Protons: A broad signal corresponding to the protons of the ammonium (B1175870) group. Its chemical shift can be variable and is influenced by factors such as concentration and temperature.

α-Proton (-CH-NH₃⁺): A doublet, appearing at a specific chemical shift due to coupling with the adjacent β-proton.

β-Proton (-CH-(CH₃)₂): A multiplet, resulting from coupling with the α-proton and the six protons of the two methyl groups.

Ester Methyl Protons (-OCH₃): A sharp singlet, as these protons have no adjacent protons to couple with.

Isopropyl Methyl Protons (-CH(CH₃)₂): Two doublets, arising from the two non-equivalent methyl groups of the isopropyl moiety.

The integration of these signals, which is the area under each peak, is proportional to the number of protons giving rise to that signal, further confirming the assignment.

Interactive Data Table: ¹H-NMR Data for L-Valine Methyl Ester Hydrochloride in DMSO-d₆

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₃⁺ | Variable (e.g., ~8.6) | Broad Singlet | - | 3H |

| α-CH | ~4.0 | Doublet | ~4-5 | 1H |

| -OCH₃ | ~3.7 | Singlet | - | 3H |

| β-CH | ~2.2 | Multiplet | - | 1H |

| γ-CH₃ | ~0.9-1.0 | Doublet | ~7 | 6H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

For L-Valine methyl ester hydrochloride in D₂O, the predicted ¹³C-NMR spectrum shows signals for all six carbon atoms guidechem.com:

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing at the lowest field (highest ppm value) due to the electron-withdrawing effect of the two oxygen atoms.

α-Carbon (-CH-NH₃⁺): The carbon directly attached to the nitrogen and the carbonyl group.

Ester Methyl Carbon (-OCH₃): The carbon of the methyl ester group.

β-Carbon (-CH-(CH₃)₂): The carbon of the isopropyl group attached to the α-carbon.

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group.

Interactive Data Table: Predicted ¹³C-NMR Data for L-Valine Methyl Ester Hydrochloride in D₂O

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| C=O | ~170-175 |

| α-C | ~55-60 |

| -OCH₃ | ~50-55 |

| β-C | ~30-35 |

| γ-C | ~15-20 |

Note: These are predicted values and experimental data may vary.

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure and confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the α-proton and the β-proton, and between the β-proton and the γ-protons of the isopropyl group. This directly confirms the connectivity of the valine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. sdsu.edu For this compound, the HSQC spectrum would show correlations between:

The α-proton and the α-carbon.

The β-proton and the β-carbon.

The ester methyl protons and the ester methyl carbon.

The isopropyl methyl protons and the isopropyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlation from the ester methyl protons to the carbonyl carbon.

Correlations from the α-proton to the carbonyl carbon and the β-carbon.

Correlations from the β-proton to the α-carbon and the isopropyl methyl carbons.

Correlations from the isopropyl methyl protons to the β-carbon and the α-carbon.

Together, these 2D NMR techniques provide unambiguous evidence for the complete chemical structure of this compound. youtube.comyoutube.comyoutube.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and can provide valuable information about the chemical bonding and molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FT-IR spectrum would display characteristic absorption bands for its key functional groups.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H stretching | Primary Amine (-NH₂) | 3400-3250 (two bands) |

| C-H stretching | Aliphatic | 3000-2850 |

| C=O stretching | Ester | 1750-1735 |

| N-H bending | Primary Amine (-NH₂) | 1650-1580 |

| C-O stretching | Ester | 1250-1000 |

The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The N-H stretching vibrations of the primary amine group are also prominent features in the spectrum.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For amino acids and their esters, Raman spectroscopy can provide valuable insights into their conformational states. nih.govnih.govscispace.comresearchgate.net The Raman spectrum of this compound would also show characteristic bands for its functional groups.

Interactive Data Table: Characteristic FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H stretching | Aliphatic | 3000-2850 |

| C=O stretching | Ester | ~1740 |

| C-C stretching | Alkyl chain | 1200-800 |

Raman spectroscopy is particularly useful for studying the skeletal vibrations of the carbon backbone, providing information about the conformation of the valine side chain. The combination of FT-IR and FT-Raman spectroscopy offers a comprehensive vibrational analysis of this compound, confirming the presence of its key functional groups and providing insights into its molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation behavior of this compound. Various ionization and analysis methods offer complementary information.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C6H13NO2), the predicted monoisotopic mass is 131.09464 Da. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The technique can be used to analyze various adducts of the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts. uni.lu For instance, the protonated molecule [M+H]+ is predicted to have a CCS of 129.4 Ų, while the sodium adduct [M+Na]+ has a predicted CCS of 135.5 Ų. uni.lu These precise measurements are invaluable for confirming the identity of the compound in complex mixtures.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 132.10192 | 129.4 |

| [M+Na]+ | 154.08386 | 135.5 |

| [M-H]- | 130.08736 | 129.4 |

| [M+NH4]+ | 149.12846 | 150.9 |

| [M+K]+ | 170.05780 | 136.6 |

| [M+H-H2O]+ | 114.09190 | 124.6 |

This table presents predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of this compound, calculated using CCSbase.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids like this compound are non-volatile, derivatization is necessary before GC-MS analysis. nist.govnih.gov A common derivatization method involves reaction with methyl chloroformate (MCF) to produce volatile derivatives. nist.govresearchgate.net Another approach is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

The electron ionization (EI) mass spectra of these derivatives exhibit characteristic fragmentation patterns that aid in structure elucidation. nist.gov For example, the EI mass spectra of ethyl chloroformate derivatives of N-methyl amino acids show a prominent ion corresponding to the loss of the COOC2H5 group. nih.gov Tandem mass spectrometry (MS/MS) can further enhance structural characterization by providing information on the fragmentation of selected precursor ions. psu.edu Positive chemical ionization (PCI) is an alternative to EI that often preserves the molecular ion, aiding in molecular weight determination. psu.edu

Ultra-high performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. This technique is well-suited for the analysis of amino acids and their derivatives in complex biological matrices. nih.govprotocols.io

The method allows for the identification of essential and nonessential amino acids. nih.gov In untargeted metabolomics studies, UHPLC-QTOF-MS can be used for peak detection, alignment, and integration of the mass spectrometry signal. nih.gov Data-dependent acquisition in a wide mass range allows for both MS and MS/MS analysis, with collision energies applied to induce fragmentation and aid in structural confirmation. nih.gov Derivatization, for instance with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag), can be employed to enhance chromatographic and mass spectrometric detection properties. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound was not found in the search results, the principles of the technique can be described based on related structures.

For a molecule like this compound, a single crystal X-ray diffraction analysis would reveal its conformation in the solid state. mdpi.comnih.gov The analysis would determine the crystal system and space group. mdpi.com Key structural features, such as the planarity of certain functional groups and the presence of intramolecular and intermolecular hydrogen bonds, would be elucidated. mdpi.comresearchgate.net For example, in the crystal structure of a related compound, methyl 3-aminobut-2-enoate, an intramolecular N—H⋯O hydrogen bond creates an S(6) ring motif. researchgate.net Intermolecular hydrogen bonds, such as N—H⋯O interactions, can link molecules into chains or more complex three-dimensional networks, stabilizing the crystal packing. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for an Amino Acid Derivative researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Intramolecular interactions | N—H⋯O hydrogen bond |

| Intermolecular interactions | N—H⋯O hydrogen bonds |

This table provides an example of the type of data obtained from an X-ray crystallography study of an amino acid derivative, illustrating the kind of information that would be determined for this compound.

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Since this compound is a chiral compound, determining the enantiomeric excess (ee) is crucial, particularly in pharmaceutical applications. Chiral chromatography is the primary method for separating and quantifying enantiomers. nih.govnih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for enantiomeric resolution. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are effective for separating a wide range of chiral compounds, including amino acid esters. yakhak.orgnih.gov The choice of the CSP, mobile phase composition, and derivatization of the analyte can significantly influence the separation. yakhak.org For instance, derivatizing amino acid esters with a nitrobenzoxadiazole (NBD) group can improve their detection and enantiomeric resolution on certain CSPs. yakhak.org

Chiral gas chromatography (GC) can also be employed for the separation of volatile enantiomers. sigmaaldrich.com Additionally, ligand-exchange chromatography, either in HPLC or capillary electrophoresis (CE) format, is a powerful technique for resolving the enantiomers of amino acids and their derivatives. nih.gov Mass spectrometry can also be used to determine enantiomeric excess through methods like the guest exchange reaction with a chiral host, such as a cyclodextrin (B1172386). ucdavis.edu

Table 3: Chiral Separation Parameters for Amino Acid Esters yakhak.org

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application |

| Chiralpak IA (amylose-based) | Hexane/Ethanol | UV, Fluorescence | Enantiomeric resolution of α-amino acid esters |

| Chiralpak AD-H (amylose-based) | Hexane/Ethanol | UV, Fluorescence | Enantiomeric resolution of α-amino acid esters |

| Chiralcel OD-H (cellulose-based) | Hexane/Isopropanol | UV, Fluorescence | Enantiomeric resolution of chiral amines |

This table summarizes typical chiral stationary phases and mobile phase conditions used for the enantiomeric separation of amino acid esters and related compounds by HPLC.

Computational and Theoretical Studies on Methyl 2 Amino 3 Methylbutanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like methyl 2-amino-3-methylbutanoate. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and the calculation of vibrational frequencies. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms (the optimized geometry). nih.govscirp.org This involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration within the molecule. Comparing these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy helps in the assignment of spectral bands to specific molecular motions. nih.gov For instance, the stretching and bending of C-H, N-H, C=O, and C-O bonds will have characteristic frequencies.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch | 2850-3000 |

| C=O Stretch | 1730-1750 |

| C-O Stretch | 1000-1300 |

| N-H Bend | 1550-1650 |

This table provides a generalized range for the expected vibrational frequencies for the functional groups present in this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the amino group, while the LUMO is likely centered on the carbonyl group of the ester. The distribution of these orbitals provides valuable information about the sites of electrophilic and nucleophilic attack. researchgate.net

| Orbital | Function | Typical Location in this compound |

| HOMO | Electron Donor (Nucleophile) | Amino Group (-NH₂) |

| LUMO | Electron Acceptor (Electrophile) | Carbonyl Group (C=O) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons.

For this compound, NBO analysis can quantify the delocalization of electron density, which is indicative of intramolecular interactions such as hyperconjugation and charge transfer. scirp.org For example, it can reveal the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C-C or C=O bonds, which stabilizes the molecule. This analysis also provides the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, there are multiple possible conformations due to rotation around the C-C and C-O single bonds.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netuni-muenchen.de The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule.

Different colors on an MEP map indicate different regions of electrostatic potential. researchgate.net Typically, red regions represent areas of negative potential, which are rich in electrons and are likely sites for electrophilic attack. Blue regions represent areas of positive potential, which are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl group and a positive potential around the hydrogen atoms of the amino group. This information is crucial for predicting how the molecule will orient itself when interacting with other molecules or a biological receptor. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. scirp.org It is a powerful method for calculating the electronic absorption spectra of molecules, including the excitation energies and oscillator strengths of electronic transitions.

By applying TD-DFT to this compound, one can predict its UV-Vis absorption spectrum. researchgate.net The calculations can identify the specific electronic transitions responsible for each absorption band, for example, transitions from the non-bonding orbitals of the amino group to the anti-bonding π* orbital of the carbonyl group (n→π* transitions). This information is valuable for understanding the photophysical properties of the molecule.

| Computational Method | Information Obtained | Application to this compound |

| DFT | Optimized geometry, vibrational frequencies | Determines the most stable 3D structure and helps interpret IR/Raman spectra. |

| FMO Analysis | HOMO-LUMO energies and distributions | Predicts reactivity and sites of electrophilic/nucleophilic attack. |

| NBO Analysis | Intramolecular interactions, charge distribution | Elucidates stabilizing interactions and provides atomic charges. |

| Conformational Analysis | Stable conformers and potential energy surface | Identifies the preferred shapes of the molecule. |

| MEP Mapping | Electrostatic potential on the molecular surface | Predicts sites for intermolecular interactions. |

| TD-DFT | Electronic excitation energies and spectra | Predicts the UV-Vis absorption spectrum and photophysical properties. |

In Silico Prediction of Molecular Interactions and Biological Activity of this compound

Computational and theoretical studies are pivotal in modern drug discovery and development, offering insights into the potential interactions and activities of molecules before their synthesis and experimental testing. For this compound, which is the methyl ester of the amino acid L-valine, these in silico methods can predict its binding affinity to various biological targets and help in understanding its structure-activity relationships.

Molecular Docking Simulations with Enzyme and Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor), providing insights into the binding energy and the specific amino acid residues involved in the interaction.

Despite the availability of computational tools, specific molecular docking studies focusing solely on this compound against particular enzyme or receptor targets are not extensively reported in publicly available scientific literature. Research in this area has often involved more complex derivatives or analogs. For instance, studies have been conducted on derivatives of L-valine, where the core structure is part of a larger molecule, to explore their potential as anticancer agents by docking them against targets like the Epidermal Growth Factor Receptor (EGFR) kinase and the Tropomyosin receptor kinase (TRK). rsc.org In one such study, a Cu(II) complex with a ligand derived from L-valine demonstrated significant binding affinities with EGFR kinase and TRK receptor molecules, with binding energies of -10.82 kcal/mol and -11.97 kcal/mol, respectively. rsc.org

Table 1: Hypothetical Molecular Docking Targets for this compound

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Enzymes | Aminoacyl-tRNA synthetases | Infectious Diseases |

| Proteases | Various | |

| Kinases | Oncology, Inflammation | |

| Receptors | G-protein coupled receptors (GPCRs) | Various |

| Ion Channels | Neurological Disorders |

This table represents potential targets for future computational studies and is not based on existing experimental or docking data for this compound.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key chemical features responsible for its effects. Computational SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate chemical structure with biological activity.

As with molecular docking, specific computational SAR studies exclusively centered on this compound are not prominently featured in the scientific literature. The existing research tends to focus on larger and more complex molecules that incorporate the valine methyl ester moiety. For example, the anaesthetic and analgesic properties of aromatic ring-substituted ketamine esters have been investigated, which represents a class of molecules where the amino acid ester structure is significantly more complex. mdpi.com

The development of computational SAR models for this compound and its close analogs would require a dataset of structurally related compounds with corresponding biological activity data. Such models could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Table 2: Key Structural Features of this compound for Potential SAR Modification

| Structural Feature | Potential Modification | Expected Impact on Activity/Properties |

| Methyl Ester | Conversion to other esters (ethyl, propyl, etc.), amides, or carboxylic acid | Altered solubility, metabolic stability, and binding interactions |

| Amino Group | Acylation, alkylation, or substitution | Modified hydrogen bonding capacity and overall polarity |

| Isopropyl Side Chain | Replacement with other alkyl or aryl groups | Changes in steric bulk and hydrophobicity, affecting target binding |

This table outlines potential areas for chemical modification in future SAR studies and does not reflect the results of existing computational models for this compound.

Biochemical Pathways and Enzyme Interactions in Vitro Involving Methyl 2 Amino 3 Methylbutanoate

Role in Branched-Chain Amino Acid Metabolism Research

The study of branched-chain amino acid metabolism is crucial for understanding various physiological and pathological states. umanitoba.camdpi.com BCAAs, including valine, leucine (B10760876), and isoleucine, are essential amino acids that play significant roles beyond protein synthesis, such as in energy production, glucose metabolism, and neurotransmitter synthesis. mdpi.comnih.gov Methyl 2-amino-3-methylbutanoate is utilized in research as a protected form of valine to study these complex metabolic networks.

The biosynthesis of valine and isoleucine involves a series of enzymatic reactions. A key intermediate in the synthesis of valine is 3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid or 2-oxoisovalerate. nih.govgenome.jp This α-keto acid is the direct precursor to valine. The final step in the biosynthesis of valine is the transamination of 2-oxoisovalerate, where an amino group is transferred to it, forming L-valine. mdpi.com While this compound itself is a product derivative, its core structure originates from the pathways that synthesize 2-oxoisovalerate. The pathway leading to 2-oxoisovalerate is a critical control point in BCAA synthesis.

Table 1: Key Molecules in Valine Biosynthesis

| Precursor/Intermediate | Product | Description |

|---|---|---|

| 2,3-dihydroxy-3-methylbutanoate | 3-methyl-2-oxobutanoate (2-oxoisovalerate) | Dehydration reaction catalyzed by dihydroxy-acid dehydratase. researchgate.net |

A crucial step preceding the formation of valine's direct keto-acid precursor involves an enzymatic dehydration reaction. The enzyme dihydroxy-acid dehydratase catalyzes the conversion of 2,3-dihydroxy-3-methylbutanoate (α,β-dihydroxyisovaleric acid) into 3-methyl-2-oxobutanoate (α-ketoisovaleric acid). researchgate.net This reaction is a key part of the biosynthetic pathway for valine, leucine, and isoleucine in microorganisms and plants. researchgate.net The study of this enzyme is fundamental to understanding how the carbon skeleton of valine is formed before the final amination step. researchgate.netnih.gov

Transamination is a pivotal biochemical reaction for both the synthesis (anabolism) and breakdown (catabolism) of amino acids, including valine. davuniversity.org This process involves the transfer of an amino group from an amino acid to an α-keto acid, catalyzed by enzymes called aminotransferases or transaminases. wikipedia.orglibretexts.org

In the context of biosynthesis, L-valine is formed when an aminotransferase transfers an amino group to its corresponding α-keto acid, 2-oxoisovalerate. mdpi.com Conversely, the first step in the catabolism of valine is the removal of its amino group via transamination, converting it back to 2-oxoisovalerate. mdpi.com This reaction is typically catalyzed by a branched-chain aminotransferase (BCAT), which requires pyridoxal phosphate (PLP), a derivative of vitamin B6, as a coenzyme. mdpi.comdavuniversity.org The 2-oxoisovalerate can then enter other metabolic pathways for energy generation. umanitoba.ca This reversibility allows cells to synthesize non-essential amino acids and manage the flow of nitrogen and carbon skeletons according to metabolic needs. davuniversity.orgsemanticscholar.org

Table 2: Transamination Reactions Involving Valine

| Process | Starting Substrate | Key Enzyme | Product | Metabolic Role |

|---|---|---|---|---|

| Biosynthesis | 2-oxoisovalerate + Amino Donor (e.g., Glutamate) | Branched-Chain Aminotransferase (BCAT) | L-valine + α-keto acid (e.g., α-ketoglutarate) | Formation of an essential amino acid. mdpi.com |

| Catabolism | L-valine + α-ketoglutarate | Branched-Chain Aminotransferase (BCAT) | 2-oxoisovalerate + Glutamate | Breakdown of amino acid for energy or conversion to other molecules. mdpi.com |

Interactions with Specific Enzymes and Receptors

As a stable derivative of L-valine, this compound and other related compounds are valuable tools for investigating the interactions between BCAAs and various biological macromolecules.

The biological effects of amino acids are often mediated by their binding to specific enzymes or transport proteins. L-valine and its derivatives can act as ligands, binding to the active or allosteric sites of enzymes. For instance, the enzymes involved in its own metabolic pathway, such as branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH), must bind valine or its keto acid to function. mdpi.com Studies on these interactions are fundamental to understanding metabolic regulation. In the broader context of neurobiology, BCAAs like valine compete with other large neutral amino acids for transport across the blood-brain barrier, a process mediated by specific carrier proteins. nih.gov This competition can affect the synthesis of neurotransmitters.

Derivatives of this compound can be synthesized to modulate the activity of specific enzymes, serving as activators or inhibitors. This approach is a common strategy in drug discovery and biochemical research. nih.govnih.gov For example, a study investigated a topical gel containing 2-nitrooxy ethyl 2-amino-3-methylbutanoate, a nitric oxide-donating derivative. nih.gov The research aimed to determine if this derivative could impact exercise performance by modulating physiological pathways, although the results showed a modest, non-statistically significant effect. nih.gov Such studies highlight the potential for using chemically modified versions of amino acid esters to influence biological processes. The development of these derivatives allows researchers to probe enzyme mechanisms and explore potential therapeutic applications by altering specific metabolic or signaling pathways.

Applications in In Vitro Biological Assays for Mechanism of Action Studies

This compound, the methyl ester of the branched-chain amino acid L-valine, serves as a valuable tool in in vitro biological assays designed to elucidate molecular mechanisms of action. Its utility often stems from its ability to act as a cell-permeable precursor to L-valine, allowing for the investigation of downstream cellular processes following an increase in intracellular valine concentration .

In cell-line based assays, this compound is employed to effectively deliver L-valine into cells. Once it permeates the cell membrane, intracellular esterases hydrolyze the methyl ester, releasing L-valine . This strategy enables researchers to explore the molecular impact of elevated L-valine levels on various cellular pathways.

A key area of investigation is the role of L-valine in mitochondrial function. Studies utilizing the C2C12 skeletal muscle cell line have demonstrated that treatment with L-valine can significantly enhance mitochondrial respiration, including basal respiration, leak respiration, and the maximal capacity of the electron transport chain nih.govresearchgate.net. The use of this compound in such assays would facilitate the delivery of L-valine to probe these effects.

Research in C2C12 cells has identified specific molecular targets influenced by increased L-valine levels. These include the upregulation of genes crucial for mitochondrial biogenesis and dynamics. The findings from these cell-based assays provide insights into the mechanisms by which L-valine, and by extension its methyl ester precursor, can influence cellular energy metabolism and health nih.govresearchgate.net.

| Cell Line | Compound Administered | Key Molecular Target/Pathway Investigated | Observed Effect |

|---|---|---|---|

| C2C12 (Skeletal Muscle) | L-valine (delivered via this compound) | Mitochondrial Function | Improved mitochondrial respiration (basal, leak, and maximal capacity) nih.govresearchgate.net. |

| C2C12 (Skeletal Muscle) | L-valine | Gene Expression (Mitochondrial Biogenesis and Dynamics) | Increased expression of PGC-1α, PGC-1β, MFN1, MFN, and Fis 1 nih.gov. |

This compound and its derivatives are utilized in in vitro studies to probe enzyme activity and kinetics. The compound can serve as a substrate for various enzymes, which allows for the detailed investigation of enzyme-substrate interactions and reaction mechanisms .

The most direct enzymatic interaction involving this compound is its hydrolysis by esterases. In biological systems, these enzymes cleave the ester bond to release L-valine and methanol (B129727) . This reaction is fundamental to its role as a pro-drug of L-valine in cellular assays.

Furthermore, derivatives of L-valine methyl ester are employed to study the kinetics of other enzymes. For instance, N-Methyl-L-valine methyl ester hydrochloride is used in research concerning enzyme activity, providing valuable information on how modifications to the amino acid structure can influence enzyme interactions chemimpex.com. These studies are crucial for understanding the biochemical processes and for the development of enzyme inhibitors or activators.

| Compound | Interacting Enzyme Class | Role of Compound | Application in In Vitro Studies |

|---|---|---|---|

| This compound | Esterases | Substrate | Studying the enzymatic hydrolysis to release L-valine . |

| Derivatives of L-valine methyl ester | Various (e.g., peptidases, transferases) | Substrate/Probe | Investigating enzyme kinetics and metabolic pathways . |

| N-Methyl-L-valine methyl ester hydrochloride | Various | Probe | Used in studies of protein folding and enzyme activity chemimpex.com. |

Involvement in Protein Synthesis and Structure Stabilization Studies

This compound, often in its hydrochloride salt form, plays a significant role in the fields of protein chemistry and structural biology. Its primary applications are as a building block in peptide synthesis and as a tool in advanced studies of protein structure and dynamics.

The compound is instrumental in the process of peptide synthesis, which is the foundation of creating proteins in a laboratory setting sigmaaldrich.com. In these chemical reactions, it serves as the amine component that couples with an N-protected amino acid to form a peptide bond . This makes it a fundamental reagent for the synthesis of custom peptides and proteins for research and therapeutic development. A derivative, N-Methyl-L-valine methyl ester hydrochloride, is also used as a building block for creating modified peptides with potentially enhanced stability or biological activity chemimpex.com.

In the realm of structural biology, the valine side chain, and specifically its methyl groups, are of great interest for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large proteins nih.gov. Specific isotopic labeling of the valine methyl groups allows for the simplification of complex NMR spectra, enabling researchers to probe the structure and dynamics of proteins at an atomic level nih.gov. While the studies often use labeled precursors like α-ketoisovalerate to introduce the labeled valine into the protein during expression, the underlying principle highlights the importance of the valine structure, which can be provided by its methyl ester, in these advanced analytical techniques nih.gov. Additionally, compounds like N-Methyl-L-valine methyl ester hydrochloride are employed in studies related to protein folding, helping to elucidate the complex processes by which proteins achieve their functional three-dimensional structures chemimpex.com.

| Application Area | Specific Use of this compound or its Derivatives | Significance in Research |

|---|---|---|

| Peptide Synthesis | Serves as a protected building block (amine component) for peptide bond formation sigmaaldrich.com. | Enables the chemical synthesis of peptides and proteins for various research and therapeutic purposes. |

| Protein Structural Analysis (NMR) | The valine methyl groups are key probes for studying the structure and dynamics of large proteins through isotopic labeling nih.gov. | Facilitates detailed structural and dynamic characterization of complex biomolecules. |

| Protein Folding Studies | Derivatives like N-Methyl-L-valine methyl ester hydrochloride are used to investigate protein folding mechanisms chemimpex.com. | Contributes to the understanding of how proteins attain their native, functional conformations. |

Applications of Methyl 2 Amino 3 Methylbutanoate As a Key Intermediate in Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent chirality and dual functionality of methyl 2-amino-3-methylbutanoate make it a fundamental component in the stereoselective synthesis of intricate organic compounds. It serves not just as a source of the valine side chain but as a scaffold upon which molecular complexity can be built with high fidelity.

Synthesis of Peptide Derivatives and Analogs

This compound, frequently used as its hydrochloride salt, is a cornerstone in the synthesis of peptides and their analogs. In standard solution-phase and solid-phase peptide synthesis (SPPS), the amino acid ester serves as the C-terminal protected form of valine. The synthesis strategy typically involves the protection of the amino group of one amino acid, followed by its coupling to the deprotected amino group of this compound. This process forms a dipeptide, and the sequence can be repeated to build longer peptide chains. sapub.org

Table 1: Role of this compound in a General Peptide Coupling Step

| Step | Description | Role of this compound |

| 1. Activation | The carboxylic acid of an N-protected amino acid (e.g., Boc-Alanine) is activated using a coupling reagent (e.g., TBTU). | Not directly involved. |

| 2. Coupling | The activated amino acid is added to a solution containing this compound hydrochloride and a base (e.g., triethylamine). The free amine of the valine ester attacks the activated carboxyl group. rsc.org | Acts as the amine nucleophile, extending the peptide chain. |

| 3. Product | Formation of an N-protected dipeptide methyl ester (e.g., Boc-Alanyl-Valine methyl ester). | The core structure of the newly formed dipeptide. |

| 4. Deprotection | The N-protecting group (e.g., Boc) is removed from the newly formed dipeptide, yielding a free amino group for the next coupling step. | The methyl ester protects the C-terminus while the N-terminus is modified. |

Precursor for Active Pharmaceutical Ingredients (APIs)

The chiral scaffold of L-valine methyl ester is a critical starting material for the synthesis of several important active pharmaceutical ingredients (APIs). Its structure is incorporated into the final drug molecule, often imparting necessary stereochemistry for biological activity.

A prominent example is its use in the synthesis of Valsartan , a widely prescribed angiotensin II receptor blocker for treating hypertension and heart failure. d-nb.inforesearchgate.net In a multistep continuous flow synthesis, L-valine methyl ester is coupled with a biphenyl (B1667301) aldehyde derivative via reductive amination. d-nb.info This intermediate is then further functionalized through acylation and other steps to yield a late-stage precursor to Valsartan, demonstrating the ester's role as a foundational piece of the final API. d-nb.inforesearchgate.net